d-Glucal

Catalog No.
S610624
CAS No.
13265-84-4
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
d-Glucal

CAS Number

13265-84-4

Product Name

d-Glucal

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6+/m1/s1

InChI Key

YVECGMZCTULTIS-PBXRRBTRSA-N

SMILES

C1=COC(C(C1O)O)CO

Synonyms

1,5-Anhydro-2-deoxy-D-arabinohex-1-enitol; 1,2-Dideoxy-D-arabinohex-1-enopyranose; Glucal; D-(+)-Glucal;

Canonical SMILES

C1=COC(C(C1O)O)CO

Isomeric SMILES

C1=CO[C@@H]([C@H]([C@@H]1O)O)CO

D-Glucal is an unsaturated carbohydrate, specifically a derivative of D-glucose. It is characterized by a double bond between the C1 and C2 carbon atoms, which distinguishes it from its saturated counterpart. This compound plays a significant role in carbohydrate chemistry due to its unique structural properties, allowing it to participate in various

Enzyme Studies:

  • d-Glucal can be used as a substrate to study the specificity and activity of enzymes involved in carbohydrate metabolism. (Source)
  • Its reactive double bond allows researchers to probe the catalytic mechanisms of these enzymes.

Synthesis of Modified Sugars:

  • d-Glucal can serve as a building block for the synthesis of modified sugars with specific properties. (Source: )
  • These modified sugars can be used in various research applications, such as drug discovery or the development of functional materials.

Glycosyl Transfer Reactions:

  • d-Glucal can act as a glycosyl donor in enzymatic reactions, replacing glucose-1-phosphate. (Source: )
  • This allows researchers to study the mechanism and regulation of these reactions, which are important for glycan biosynthesis and other biological processes.

Chemical Reactivity Studies:

  • The unsaturated bond in d-Glucal makes it highly reactive, allowing scientists to investigate its chemical behavior under different conditions. (Source: )
  • This knowledge can be valuable for understanding the stability and degradation pathways of carbohydrates in various contexts.
, primarily due to its reactive double bond. Key reactions include:

  • Addition Reactions: D-Glucal can react with nucleophiles, leading to the formation of various glycosides. For instance, it has been shown to react with thiocyanogen to produce methyl 2-thio-β-D-glucopyranoside .
  • Phosphorylation: The compound can be phosphorylated by inverting phosphorylases, which facilitates the synthesis of derivatives such as 2-deoxy-beta-D-arabino-hexopyranosyl-(1→4)-D-glucose .
  • Fluorination: D-Glucal and its derivatives have been studied for their reactions with electrophilic fluorination reagents, resulting in various fluorinated products .

D-Glucal exhibits notable biological activities. It has been investigated for its potential as a precursor in the synthesis of biologically active compounds, including antibiotics and antiviral agents. Its derivatives have shown promise in medicinal chemistry, particularly in developing drugs that target specific biological pathways.

Several methods exist for synthesizing D-glucal:

  • Dehydration of D-Glucose: The most common method involves the dehydration of D-glucose under acidic conditions, yielding D-glucal.
  • Improved Synthesis Techniques: Recent studies have focused on optimizing synthetic routes to enhance yield and purity. For example, one method involves the reaction of anhydrides with N-iodosuccinimide in methanol to produce 3,6-anhydro-D-glucal .
  • Use of Boron Trifluoride: Another approach includes reacting tri-O-acetyl-D-glucal with alcohols in the presence of boron trifluoride .

D-Glucal has several applications across various fields:

  • Pharmaceuticals: Its derivatives are explored for use in drug development due to their biological activity.
  • Chemical Synthesis: D-glucal serves as a building block for synthesizing complex carbohydrates and glycosides.
  • Research: It is utilized in studies aimed at understanding carbohydrate chemistry and enzyme interactions.

Studies on D-glucal interactions focus on its reactivity with enzymes and other biomolecules. For example, research has shown that D-glucal can be phosphorylated by certain enzymes, leading to significant implications for metabolic pathways involving carbohydrates . Furthermore, investigations into its interactions with fluorination reagents reveal potential applications in developing fluorinated compounds for medicinal purposes .

D-Glucal shares similarities with several other unsaturated carbohydrates. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
D-GalactalUnsaturated with a similar double bondUsed primarily in glycoside synthesis
D-MannoseSaturated form without double bondEssential for cell signaling
3,6-Anhydro-D-glucalAnhydro derivative of D-glucalExhibits different reactivity patterns
D-FructoseKetose sugarPlays a vital role in energy metabolism

D-Glucal's unique double bond allows it to participate in specific reactions that saturated sugars cannot, making it a valuable compound in organic synthesis and medicinal chemistry.

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13265-84-4

Wikipedia

Glucal

Dates

Modify: 2023-09-15

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